1-[(Dimethylphosphoryl)methyl]-1H-imidazole
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Overview
Description
1-[(Dimethylphosphoryl)methyl]-1H-imidazole is an organophosphorus compound featuring an imidazole ring substituted with a dimethylphosphoryl group
Preparation Methods
The synthesis of 1-[(Dimethylphosphoryl)methyl]-1H-imidazole typically involves the reaction of imidazole with dimethylphosphoryl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is usually conducted at room temperature to ensure high yield and purity of the product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and the use of automated reactors to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
1-[(Dimethylphosphoryl)methyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphine derivatives.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles, such as alkyl halides, under basic conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-[(Dimethylphosphoryl)methyl]-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving dysregulated phosphine metabolism.
Mechanism of Action
The mechanism of action of 1-[(Dimethylphosphoryl)methyl]-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylphosphoryl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, depending on the specific target and context .
Comparison with Similar Compounds
1-[(Dimethylphosphoryl)methyl]-1H-imidazole can be compared with other similar compounds, such as:
Dimethylphosphine oxide: This compound shares the dimethylphosphoryl group but lacks the imidazole ring, resulting in different chemical properties and reactivity.
1-Methylimidazole: This compound has a similar imidazole ring but lacks the dimethylphosphoryl group, leading to different applications and biological activities.
Properties
CAS No. |
116142-18-8 |
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Molecular Formula |
C6H11N2OP |
Molecular Weight |
158.14 g/mol |
IUPAC Name |
1-(dimethylphosphorylmethyl)imidazole |
InChI |
InChI=1S/C6H11N2OP/c1-10(2,9)6-8-4-3-7-5-8/h3-5H,6H2,1-2H3 |
InChI Key |
RLXSMQHLDLWBCS-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)CN1C=CN=C1 |
Origin of Product |
United States |
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